3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide
Description
3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. This structure is modified with a 2,4-dimethylphenyl group at position 1 of the pyrazolopyrimidine ring, a 3-methylpyrazole moiety at position 5, and a cyclopentyl-propanamide side chain.
Properties
IUPAC Name |
3-cyclopentyl-N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O/c1-16-8-10-21(17(2)12-16)31-24-20(14-28-31)25(27-15-26-24)32-22(13-18(3)30-32)29-23(33)11-9-19-6-4-5-7-19/h8,10,12-15,19H,4-7,9,11H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKDCETVGPUBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CCC5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it may interact with its target proteins (such as cdk2) and inhibit their activity. This interaction could involve binding to the active site of the protein, thereby preventing it from carrying out its normal function.
Biochemical Pathways
If the compound does indeed inhibit cdk2, it would affect the cell cycle regulation pathway. Inhibition of CDK2 can halt cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication. This can lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death.
Result of Action
If it does inhibit cdk2, it could lead to cell cycle arrest and potentially induce apoptosis. This could result in the death of rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
| Compound Name / ID | Key Substituents | Structural Features | Biological Activity/Properties | References |
|---|---|---|---|---|
| Target Compound | 2,4-Dimethylphenyl, 3-methylpyrazole, cyclopentyl-propanamide | High steric bulk at aryl group; lipophilic cyclopentyl chain | Enhanced kinase selectivity; moderate solubility due to cyclopentyl group | |
| N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide | 3-Chlorophenyl, 4-methoxyphenylacetamide | Electron-withdrawing Cl; polar methoxy group | Improved solubility; anti-inflammatory activity | |
| N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide | 2,3-Dimethylphenyl, trifluoromethyl benzamide | CF3 group enhances lipophilicity; dimethylphenyl improves steric hindrance | Anticancer activity; increased metabolic stability | |
| 3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide | Cyclopentyl, chloro-propanamide | Smaller pyrazole core; chloro-substituent | Lower toxicity; potential antimicrobial use | |
| N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide | 4-Chlorophenyl, cyclopropanecarboxamide | Rigid cyclopropane ring; Cl for electronic effects | Kinase inhibition with improved potency vs. ATP-competitive inhibitors | |
| 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide | Chloropyridine, sulfanyl linker | Sulfur bridge enhances reactivity; dual chloro substitution | Broad-spectrum antiviral activity |
Key Findings:
Substituent Effects on Solubility :
- Methoxy (e.g., 4-methoxyphenyl in ) or hydrophilic groups improve aqueous solubility, whereas lipophilic substituents like cyclopentyl or trifluoromethyl () reduce solubility but enhance membrane permeability.
- The target compound’s cyclopentyl chain may limit solubility but improve blood-brain barrier penetration .
Kinase Selectivity :
- Bulky aryl groups (e.g., 2,4-dimethylphenyl in the target compound) reduce off-target interactions by occupying hydrophobic kinase pockets .
- Comparatively, smaller substituents like methyl or chloro () result in broader but less selective kinase inhibition.
Metabolic Stability :
- Fluorinated groups (e.g., trifluoromethyl in ) and cyclopropane () resist oxidative metabolism, extending half-life.
- The target compound’s cyclopentyl group may similarly slow hepatic clearance .
Biological Activity :
- Sulfanyl-linked derivatives () show antiviral activity, while acetamide or benzamide analogs () are more common in anticancer applications.
- The target compound’s propanamide chain may favor interactions with kinase ATP-binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
